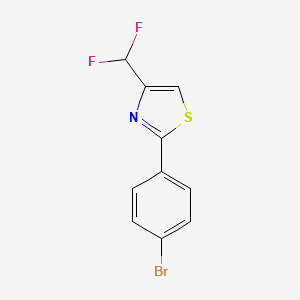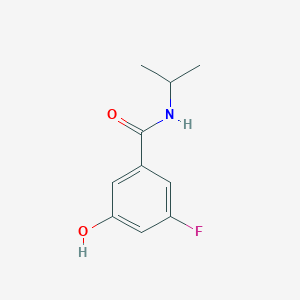![molecular formula C12H10F2N2 B15090044 4-[6-(Difluoromethyl)-2-pyridyl]aniline](/img/structure/B15090044.png)
4-[6-(Difluoromethyl)-2-pyridyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(Difluoromethyl)-2-pyridyl]aniline is an organic compound with the molecular formula C12H10F2N2 It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the pyridine ring through electrophilic, nucleophilic, or radical pathways . The subsequent attachment of the aniline group can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of 4-[6-(Difluoromethyl)-2-pyridyl]aniline may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and efficiency . The process conditions are optimized to achieve the desired product with minimal by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[6-(Difluoromethyl)-2-pyridyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Halogenation and nitration reactions are common, using reagents like halogens and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
4-[6-(Difluoromethyl)-2-pyridyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-[6-(Difluoromethyl)-2-pyridyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with its targets . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)aniline: Similar structure but lacks the pyridine ring.
2,6-Dichlor-4-trifluoromethyl aniline: Contains a trifluoromethyl group instead of difluoromethyl.
Uniqueness
4-[6-(Difluoromethyl)-2-pyridyl]aniline is unique due to the presence of both the difluoromethyl group and the pyridine ring, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C12H10F2N2 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-[6-(difluoromethyl)pyridin-2-yl]aniline |
InChI |
InChI=1S/C12H10F2N2/c13-12(14)11-3-1-2-10(16-11)8-4-6-9(15)7-5-8/h1-7,12H,15H2 |
InChI Key |
VXMCQORDTWYRJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


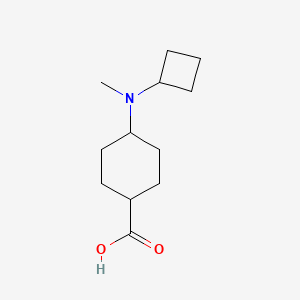
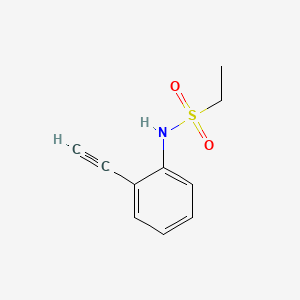
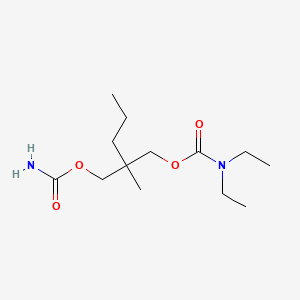
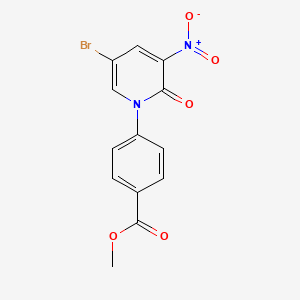



![5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15090010.png)
![4-[(Cyclobutylamino)methyl]benzoic acid](/img/structure/B15090018.png)
![N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B15090021.png)
![{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol](/img/structure/B15090032.png)
